molecular formula C2H3N3O B11750052 1,2,3-Oxadiazol-4-amine

1,2,3-Oxadiazol-4-amine

Cat. No.: B11750052
M. Wt: 85.07 g/mol
InChI Key: WHLAXDUXKMECTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3-Oxadiazol-4-amine is a chemical compound of interest in advanced chemical research and development. It is offered for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers investigating heterocyclic compounds will note that the 1,2,3-oxadiazole ring system is recognized in scientific literature for its relative instability compared to other oxadiazole isomers, which presents a unique area of study in synthetic chemistry . This characteristic makes it a specialized reagent for exploring novel reaction pathways and stabilizing molecular structures. Scientists are exploring its potential as a core scaffold for the development of new molecular entities. Its value lies in its application in method development, material science, and as a building block in the synthesis of more complex, functional molecules. Handling this product requires a well-equipped laboratory and adherence to proper safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C2H3N3O

Molecular Weight

85.07 g/mol

IUPAC Name

oxadiazol-4-amine

InChI

InChI=1S/C2H3N3O/c3-2-1-6-5-4-2/h1H,3H2

InChI Key

WHLAXDUXKMECTM-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=NO1)N

Origin of Product

United States

Synthetic Methodologies for 1,2,3 Oxadiazol 4 Amine and Its Derivatives

Direct Annulation and Cyclization Approaches

Direct annulation and cyclization reactions are fundamental to the formation of the 1,2,3-oxadiazole (B8650194) core. These methods typically involve the construction of the heterocyclic ring from acyclic precursors in a single or multi-step sequence.

Diazeniumdiolation Reactions of Nitrile Precursors

Diazeniumdiolates are versatile reagents in synthetic chemistry, known for their ability to release nitric oxide. In the context of 1,2,3-oxadiazole synthesis, diazeniumdiolation of nitrile precursors offers a potential, albeit less common, pathway. This method would theoretically involve the reaction of a nitrile with a source of nitric oxide under conditions that favor the formation of the 1,2,3-oxadiazole ring structure. The term "diazeniumdiolate" itself provides a clue to its structure, indicating the presence of a diol and a diazo group. worktribe.com While specific examples detailing the direct synthesis of 1,2,3-Oxadiazol-4-amine via this route are not extensively documented, the reaction of nitriles with nitric oxide-releasing compounds remains a plausible strategy for forming the N-N-O linkage characteristic of the 1,2,3-oxadiazole ring. google.comgrafiati.com

Cyclization of Amidoximes with Carboxylic Acid Derivatives

The reaction between amidoximes and carboxylic acid derivatives is a cornerstone for the synthesis of 1,2,4-oxadiazoles, a related isomer. chim.itthieme-connect.de This widely applied method involves the initial O-acylation of an amidoxime (B1450833) by a carboxylic acid or its derivative, such as an acyl chloride or ester, to form an O-acylamidoxime intermediate. thieme-connect.de Subsequent intramolecular cyclization, often facilitated by heat or a base, leads to the formation of the oxadiazole ring. researchgate.net Various coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to activate the carboxylic acid for this reaction. chim.it While this is a primary route to 1,2,4-oxadiazoles, modifications of this strategy or the use of specific starting materials could potentially be adapted for the synthesis of the 1,2,3-oxadiazole isomer, although this is not the conventional outcome. The reaction conditions, including the choice of solvent and the presence of catalysts, can significantly influence the reaction pathway and the final product. chim.itresearchgate.net

Reagent 1Reagent 2ProductConditionsReference
AmidoximeCarboxylic Acid/DerivativeO-AcylamidoximeCoupling agent (e.g., DCC, EDC) chim.it
O-Acylamidoxime-1,2,4-Oxadiazole (B8745197)Heat or Base researchgate.net
AmidoximeCarboxylic Acid Methyl Ester3,5-disubstituted 1,2,4-oxadiazolePotassium carbonate, Microwave irradiation

Condensation and Cyclization Reactions Involving Hydrazides or Semicarbazides

Condensation and subsequent cyclization reactions involving hydrazides (acylhydrazines) or semicarbazides are well-established methods for synthesizing 1,3,4-oxadiazoles. nih.govresearchgate.netorganic-chemistry.org A common approach involves the reaction of a hydrazide with a carboxylic acid to form a 1,2-diacylhydrazine intermediate, which then undergoes dehydrative cyclization to yield the 1,3,4-oxadiazole (B1194373). nih.gov Alternatively, the oxidative cyclization of acylhydrazones, formed from the condensation of hydrazides with aldehydes, is another effective route. biointerfaceresearch.com Semicarbazides can also be employed; for instance, their condensation with aldehydes followed by an iodine-mediated oxidative C-O bond formation can produce 2-amino-substituted 1,3,4-oxadiazoles. organic-chemistry.org While these methods are standard for the 1,3,4-isomer, the core principle of using precursors with a pre-formed N-N bond (hydrazides) is relevant. Adapting these strategies, perhaps by using different cyclizing agents or modified hydrazide precursors, could potentially lead to the formation of the 1,2,3-oxadiazole ring system.

Precursor 1Precursor 2IntermediateProductKey Reagent/ConditionReference
HydrazideCarboxylic Acid1,2-Diacylhydrazine1,3,4-OxadiazoleDehydrating Agent nih.gov
HydrazideAldehydeAcylhydrazone1,3,4-OxadiazoleOxidizing Agent biointerfaceresearch.com
SemicarbazideAldehyde-2-Amino-1,3,4-oxadiazoleIodine organic-chemistry.org
HydrazideCarbon Disulfide-1,3,4-Oxadiazole-2-thiolPotassium Hydroxide researchgate.net

Ring Rearrangement and Transformation Pathways to 1,2,3-Oxadiazoles

Ring rearrangement and transformation reactions provide alternative and often novel pathways to the 1,2,3-oxadiazole scaffold, starting from other heterocyclic systems or specifically designed acyclic precursors.

Mitsunobu-Beckmann Rearrangement Strategies for 1,2,3-Oxadiazole-5-amines

A notable and innovative approach to synthesizing 5-amino-1,2,3-oxadiazoles involves a Mitsunobu-Beckmann rearrangement. nih.govacs.orgresearchgate.net This strategy has been successfully applied to the one-pot conversion of aminodioximes to 1,2,3-oxadiazole-5-amines. nih.govacs.org The aminodioximes themselves can be prepared through a multi-component reaction of Z-chlorooximes, isocyanides, and hydroxylamines. nih.govresearchgate.net The subsequent Mitsunobu-Beckmann rearrangement is a powerful tool for this specific transformation, providing a direct route to the 5-amino substituted 1,2,3-oxadiazole core. nih.govorganic-chemistry.org This method highlights the power of rearrangement reactions in constructing complex heterocyclic systems from readily available starting materials.

Novel Cycloaddition Mechanisms for Oxadiazole Ring Formation

Cycloaddition reactions are a powerful tool in heterocyclic synthesis. The [3+2] cycloaddition of nitrile oxides with nitriles is a classical method for forming the 1,2,4-oxadiazole ring. nih.gov However, this reaction can be limited by the reactivity of the nitrile and potential dimerization of the nitrile oxide. nih.gov More recently, novel cycloaddition strategies have been developed. For instance, a tandem intramolecular Diels-Alder/1,3-dipolar cycloaddition cascade of 1,3,4-oxadiazoles has been shown to be a powerful method for constructing complex polycyclic systems. nih.gov While focused on the 1,3,4-isomer, this demonstrates the potential of intramolecular cycloadditions. For the synthesis of 1,2,3-oxadiazoles, sydnones, which are mesoionic 1,2,3-oxadiazolium-5-olates, undergo [3+2] cycloaddition reactions with alkynes. researchgate.net This reaction of sydnones with arynes has been used to synthesize pyrazole-containing helicenes, showcasing an unprecedented regioselectivity. researchgate.net These advanced cycloaddition methodologies offer promising avenues for the synthesis of variously substituted oxadiazole rings, including the 1,2,3-oxadiazole system.

Advanced Synthetic Techniques and Catalysis in 1,2,3-Oxadiazole Synthesis

Despite the challenges, the pursuit of novel heterocyclic compounds continues to drive the exploration of advanced synthetic methods. The following sections represent a prospective overview of how such techniques could be theoretically applied or adapted for the synthesis of 1,2,3-oxadiazole derivatives, based on their successful implementation in the synthesis of other heterocyclic systems. However, it is crucial to note the current scarcity of specific examples for the synthesis of this compound using these methods.

Photoredox-Mediated Reaction Protocols

Photoredox catalysis has emerged as a powerful tool for the construction of complex molecules under mild conditions. This methodology utilizes visible light to initiate single-electron transfer processes, enabling the formation of reactive intermediates that can participate in a variety of chemical transformations. While there is extensive literature on the photoredox-mediated synthesis of 1,3,4-oxadiazoles and other heterocycles, acs.orgorganic-chemistry.orgbeilstein-journals.org specific protocols for the direct synthesis of 1,2,3-oxadiazol-4-amines are not readily found.

The application of photoredox catalysis to the synthesis of 1,2,3-oxadiazoles would likely involve the generation of a key reactive intermediate, such as a radical or a nitrene, which could then undergo cyclization. The challenge would lie in designing a suitable precursor that, upon photoexcitation, selectively forms the desired 1,2,3-oxadiazole ring system over other potential reaction pathways.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has been shown to significantly accelerate reaction rates, improve yields, and enhance product purity for a wide range of chemical transformations. nih.govrsc.orgwjarr.com The use of microwave irradiation can provide rapid and uniform heating, often leading to cleaner reactions with shorter reaction times compared to conventional heating methods.

Copper(I)-Catalyzed Oxidative Processes

Copper-catalyzed reactions have become a cornerstone of modern organic synthesis, enabling the formation of a variety of carbon-heteroatom and carbon-carbon bonds. Copper(I) catalysts, in particular, are known to facilitate a range of oxidative cyclization reactions. nih.govacs.orgnih.gov These processes often involve the in-situ generation of a reactive species that undergoes intramolecular cyclization to form the desired heterocyclic ring.

For the synthesis of a 1,2,3-oxadiazole derivative, a copper(I)-catalyzed oxidative process might involve a precursor containing the necessary N-N-O linkage. The copper catalyst could facilitate an intramolecular oxidative coupling to form the heterocyclic ring. The substrate scope and reaction conditions would need to be carefully optimized to favor the formation of the 1,2,3-oxadiazole ring and to prevent decomposition or rearrangement of the product. As with the other advanced methods, specific examples of copper(I)-catalyzed synthesis of this compound are not widely reported.

Reactivity Profiles and Mechanistic Investigations of 1,2,3 Oxadiazol 4 Amine

Intramolecular Rearrangements and Ring Opening Pathways

The 1,2,3-oxadiazole (B8650194) ring is known to be unstable, often undergoing ring-opening to form a diazoketone tautomer. ekb.eg This inherent instability is a driving force for various intramolecular rearrangements, which can be initiated by thermal, photochemical, or chemical means.

Thermal and Photochemical Driven Transformations

The labile O-N bond within the oxadiazole nucleus is often the focal point for photo-induced cleavage, which can initiate intramolecular rearrangements. chim.it While specific studies on the thermal and photochemical transformations of 1,2,3-oxadiazol-4-amine are not extensively detailed in the provided results, the general behavior of related oxadiazole systems provides valuable insights. For instance, 1,2,4-oxadiazoles are known to undergo numerous thermal or photochemical rearrangements to yield other heterocyclic systems due to their low aromaticity and the easily reducible O-N bond. chim.it Photochemical reactions of 1,2,4-oxadiazoles often involve the cleavage of the O-N bond, leading to intramolecular rearrangements. chim.it For example, the photochemical rearrangement of aryl hydrazones of 1,2,4-oxadiazole (B8745197) derivatives can lead to the formation of triazoles. researchgate.net Similarly, thermal and photochemical valence isomerizations are known for other five-membered heterocyclic compounds like isoxazoles. acs.org

Electrophilic and Nucleophilic Attack-Induced Ring Transformations

The electron distribution within the oxadiazole ring makes it susceptible to both electrophilic and nucleophilic attacks, which can induce ring transformations. Generally, oxadiazole rings are considered to have low electron density on the carbon atoms, making electrophilic substitution difficult. rroij.com However, the presence of an electron-releasing amino group, as in this compound, can influence this reactivity.

Nucleophilic attacks on the oxadiazole ring are more common due to the ring's inherent electrophilicity. chim.it These attacks can lead to ring-opening and subsequent rearrangement. For instance, in 1,2,4-oxadiazoles, nucleophilic attack at the C(5) position can lead to ring cleavage and the formation of new heterocyclic systems. chim.it The presence of an amino group can also direct reactions. For example, the amino group of 3-amino-1,2,4-oxadiazol-5(4H)-one can participate in nucleophilic substitution reactions.

Computational studies, such as those using Fukui indices, can help predict the most likely sites for electrophilic and nucleophilic attacks. For some oxadiazole derivatives, the amino group has been identified as a primary site for electrophilic attack. frontiersin.org

Consideration of Boulton–Katritzky Rearrangement Analogues in Oxadiazoles (B1248032)

The Boulton-Katritzky rearrangement is a well-documented thermal rearrangement of 1,2,4-oxadiazoles involving an internal nucleophilic substitution. chim.it This reaction typically involves a three-atom side chain where a nucleophilic atom (Z) attacks the N(2) atom of the oxadiazole ring, leading to the cleavage of the O-N bond and the formation of a new, more stable heterocyclic ring. chim.it

While the classic Boulton-Katritzky rearrangement is described for 1,2,4-oxadiazoles, analogous rearrangements in the 1,2,3-oxadiazole system can be considered. The general principle involves an intramolecular nucleophilic attack leading to ring transformation. For example, the rearrangement of hydrazones of 1,2,4-oxadiazoles can lead to the formation of 1,2,3-triazoles. beilstein-journals.orgresearchgate.net This type of rearrangement is influenced by the nature of the side chain and the reaction conditions, which can be acidic, basic, or involve catalysts like copper salts or ionic liquids. beilstein-journals.org

Functional Group Transformations of the Amino Moiety

The amino group of this compound is a key site for a variety of functional group transformations, allowing for the synthesis of a diverse range of derivatives.

Schiff Base Formation and Condensation Reactions

The primary amino group of amino-oxadiazoles readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines). This is a common and versatile reaction for modifying the amino moiety. For instance, 2-amino-1,3,4-oxadiazole derivatives are frequently reacted with various aromatic aldehydes to produce Schiff bases. jmchemsci.comresearchgate.netijsrst.com These reactions are typically carried out by refluxing the reactants in a suitable solvent, sometimes with a catalytic amount of acid. researchgate.net The formation of the azomethine group (C=N) is a key indicator of a successful Schiff base formation and can be confirmed by spectroscopic methods. impactfactor.org

Reactant 1Reactant 2Product TypeReference
Amino-oxadiazoleAromatic AldehydeSchiff Base jmchemsci.com
Amino-oxadiazoleKetoneSchiff Base ijsrst.com
2-Amino-1,3,4-oxadiazoleSubstituted AldehydeSchiff Base researchgate.net

Alkylation and Acylation of the Amino Group

The amino group of this compound can be readily alkylated and acylated to introduce various substituents.

Acylation of the amino group is a common transformation, often carried out using acid chlorides or anhydrides in the presence of a base. d-nb.inforesearchgate.net This reaction leads to the formation of amide derivatives. For example, 2-amino-1,3,4-oxadiazoles have been successfully acylated with a variety of acid chlorides, such as acetyl chloride, benzoyl chloride, and others, to yield the corresponding N-acylated products. ekb.egresearchgate.net

Alkylation of the amino group can also be achieved, though it may be more complex due to the potential for N-alkylation at different nitrogen atoms within the heterocyclic ring. S-alkylation is a related reaction observed in mercapto-substituted oxadiazoles. ekb.eg

Reaction TypeReagentProductReference
AcylationAcid ChlorideN-Acyl-amino-oxadiazole d-nb.info
AcylationBenzoyl ChlorideN-Benzoyl-amino-oxadiazole ekb.eg
AcylationChloroacetyl chlorideN-Chloroacetyl-amino-oxadiazole researchgate.net

Nitro Group Reduction to Amine Derivatives

The synthesis of amino-substituted oxadiazoles via the reduction of a corresponding nitro derivative is a common synthetic strategy. For instance, various methods have been reported for the reduction of nitro groups on 1,3,4-oxadiazole (B1194373) and 1,2,5-oxadiazole rings. mdpi.com These methods employ a range of reducing agents, including sodium borohydride (B1222165) with tin(II) chloride dihydrate, iron filings in acetic acid, and catalytic hydrogenation. mdpi.com The choice of reagent is crucial to selectively reduce the nitro group without cleaving the heterocyclic ring, a challenge that sometimes requires mild and specific conditions. mdpi.com

Acid-Base Behavior and Stability Studies

The basicity of the amino group and the potential acidity of the ring protons or the amino group itself govern the protonation and deprotonation behavior of this compound. The equilibrium between the protonated and deprotonated forms is determined by the pKa of the compound and the pH of the medium. ucl.ac.uk

The stability of related compounds, such as 3-oxo-4-phenyl-5-amino-1,2,3-oxadiazole, has been noted to be robust towards both acids and bases, suggesting a degree of aromatic stabilization within the 1,2,3-oxadiazole ring system when substituted with an amino group.

Table 1: Acidity (pKa) of Various Oxadiazole Derivatives This table presents pKa values for related oxadiazole structures to provide context for the potential acid-base behavior of this compound.

Compound StructureMeasured/Calculated pKaNotesSource
5-Phenyl-1,3,4-oxadiazol-2(3H)-one6.7Measured value for the N3-H proton. ucl.ac.uk
1,2,5-Oxadiazole~ -5.0Indicates very weak basicity of the ring. chemicalbook.com
1,3,4-Oxadiazole-2-carboxylic acid5.8 - 7.1Calculated range for derivatives.
3-(m-tolyl)-1,2,4-oxadiazol-5(4H)-one~5Estimated from graphical data. researchgate.net

Amino-substituted heterocycles can potentially exist in different tautomeric forms, which are isomers that readily interconvert, often through the migration of a proton. For this compound, a key potential equilibrium is between the amino form and the N-hydroxide imine form.

Theoretical and spectroscopic studies on the related compound, 3-oxo-4-phenyl-5-amino-1,2,3-oxadiazole, have demonstrated that the amino tautomer is the predominant form over the N-hydroxide tautomer. This stability is attributed to the aromatic character of the ring in the amino form. The compound's reactivity, such as the ready formation of a Schiff base, is consistent with the presence of a primary amino group.

This preference for the amino form is a common feature in many amino-substituted heterocyclic systems. For example, in 3-amino-4-azido-1,2,5-oxadiazole (an aminofurazan), the amino-imino tautomeric equilibrium is strongly shifted towards the amino form. researchgate.net The interconversion between these tautomers is a dynamic process, but the energy barrier often significantly favors one form, making it the dominant species under normal conditions.

Spectroscopic Elucidation and Structural Analysis of 1,2,3 Oxadiazol 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No published experimental data for the 1H NMR, 13C NMR, or advanced 2D NMR analysis of 1,2,3-Oxadiazol-4-amine could be located.

Proton (1H) NMR Characterization

Specific chemical shifts and coupling constants for the protons of this compound are not available in the current body of scientific literature.

Carbon-13 (13C) NMR Characterization

The characteristic chemical shifts for the carbon atoms within the this compound structure have not been reported.

Advanced 2D NMR Techniques (e.g., HMQC, HMBC)

There are no available studies utilizing 2D NMR techniques for the structural confirmation of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific vibrational frequencies from IR spectroscopy corresponding to the functional groups of this compound are not documented.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Data regarding the electronic transitions and maximum absorption wavelengths (λmax) for this compound are absent from the literature.

Mass Spectrometry (MS) Applications for Molecular Structure Confirmation

There are no published mass spectrometry fragmentation patterns or molecular ion peak data specifically for this compound.

Theoretical and Computational Investigations of 1,2,3 Oxadiazol 4 Amine Electronic Structure and Reactivity

Quantum Chemical Calculation Methodologies

A variety of quantum chemical methods have been employed to study oxadiazole isomers, providing a robust framework for the theoretical investigation of 1,2,3-Oxadiazol-4-amine. These methodologies range from computationally efficient Density Functional Theory (DFT) to more resource-intensive ab initio calculations, each offering a unique balance of accuracy and computational cost.

Density Functional Theory (DFT) is a cornerstone of computational studies on heterocyclic systems, including oxadiazole derivatives, due to its favorable balance of accuracy and computational efficiency. nih.govmdpi.com This method is well-suited for calculating the electronic properties and optimized geometries of molecules. nih.gov

A widely utilized exchange-correlation functional for investigating oxadiazole isomers is B3LYP (Becke, 3-parameter, Lee-Yang-Parr). nih.govscirp.orgscirp.org This hybrid functional has proven effective in studies determining the stability, aromaticity, and other electronic descriptors of the four primary oxadiazole isomers. scirp.orgscirp.org For instance, DFT calculations at the B3LYP level have been used to explore the antioxidant capabilities and electronic properties of various 1,3,4-oxadiazole (B1194373) derivatives. nih.govfrontiersin.org

Other functionals, such as the PBE0 hybrid functional, have also been applied. In a study on benzo-1,2,3-oxadiazole, the PBE0 functional was used in conjunction with a correlation-consistent basis set to calculate structural parameters and ionization potentials, yielding results in close agreement with experimental values. researchgate.net

Ab initio methods, which are based on first principles without empirical parameterization, serve as important benchmarks for DFT results. researchgate.netscispace.com While computationally more demanding, methods like Hartree-Fock (HF) and post-Hartree-Fock methods provide a rigorous theoretical foundation for understanding electronic structure. scispace.com

The choice of basis set is a critical consideration in both DFT and ab initio calculations, as it defines the set of functions used to build molecular orbitals. The selection directly impacts the accuracy of the results.

Pople-style basis sets : These are commonly used for their computational efficiency. Examples include 6-31G** and 6-311+G, which have been successfully applied to the study of oxadiazole isomers to calculate parameters like aromaticity and stability. nih.govscirp.orgscirp.org The inclusion of polarization ( ) and diffuse (+) functions is crucial for accurately describing the electronic structure of molecules containing heteroatoms.

Correlation-consistent basis sets : Sets like the cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta) are employed for higher-accuracy calculations. These basis sets are designed to systematically converge towards the complete basis set limit and were used, for example, in the PBE0 calculations of benzo-1,2,3-oxadiazole. researchgate.net

To account for the influence of a solvent on molecular properties, computational studies often incorporate solvation models. For oxadiazole derivatives, these models are crucial for simulating realistic conditions and understanding properties like solubility and reactivity in a condensed phase. asianpubs.org

The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. researchgate.net In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. This method has been applied to the study of 1,2,3-oxadiazole (B8650194) derivatives to calculate their structural parameters in solvents like dichloromethane. researchgate.net Similarly, studies on other oxadiazole derivatives have used PCM to investigate their stability and electronic properties in various solvents, such as ethanol. mdpi.com Ab initio molecular dynamics is another tool used to explore the solvation efficiency and interaction sites of oxadiazole derivatives. asianpubs.org

Aromaticity and Stability Analysis

Aromatic Stabilization Energy (ASE) is a thermodynamic descriptor that quantifies the extra stability a cyclic, conjugated molecule possesses compared to a hypothetical, non-aromatic analogue. A higher ASE value generally corresponds to greater stability. Computational studies using DFT at the B3LYP/6-311+G** level have quantified the ASE for the four oxadiazole isomers, confirming the low stability of the 1,2,3-oxadiazole ring. scirp.orgresearchgate.net

Calculated Aromatic Stabilization Energy (ASE) for Oxadiazole Isomers (kcal/mol)
CompoundASE (kcal/mol)Reference
1,2,3-Oxadiazole14.07 researchgate.net
1,2,4-Oxadiazole (B8745197)23.53 researchgate.net
1,2,5-Oxadiazole12.21 researchgate.net
1,3,4-Oxadiazole24.31 researchgate.net

The data indicates that 1,3,4-Oxadiazole is the most stable isomer, while 1,2,5- and 1,2,3-Oxadiazole are significantly less stable.

Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding computed at a specific point in space, typically the geometric center of a ring (NICS(0)). A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. scirp.orgresearchgate.net

Calculations performed at the GIAO-B3LYP/6-311+G** level show that all oxadiazole isomers exhibit negative NICS values, suggesting they all possess some degree of aromatic character. scirp.orgresearchgate.net However, for some oxadiazole systems, NICS values have been found to predict a relatively high degree of aromaticity that does not always correlate well with geometric or energetic criteria. researchgate.net

Calculated Nucleus-Independent Chemical Shift (NICS(0)) for Oxadiazole Isomers (ppm)
CompoundNICS(0) (ppm)Reference
1,2,3-Oxadiazole-6.42 researchgate.net
1,2,4-Oxadiazole-8.31 researchgate.net
1,2,5-Oxadiazole-9.85 researchgate.net
1,3,4-Oxadiazole-8.99 researchgate.net

The negative values for all isomers suggest the presence of aromatic ring currents.

Frontier Molecular Orbital (HOMO-LUMO) Energy Gap Analysis

The reactivity of a molecule can often be understood by analyzing its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, determining its electrophilicity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comwikipedia.org A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive and less stable. wikipedia.orgnih.gov This principle is widely used to predict the behavior of various compounds, including oxadiazole derivatives. nih.gov

For instance, DFT calculations on a series of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives have shown HOMO-LUMO energy gaps ranging from 3.15 eV to 3.83 eV. nih.gov The introduction of certain substituents, such as a nitro group, tends to lower the energy gap, suggesting increased reactivity. nih.gov

The spatial distribution of the HOMO and LUMO is also informative. In many oxadiazole derivatives, the HOMO is often localized on the amine and oxadiazole rings, indicating these areas are potential targets for radical attacks or electron abstraction. nih.govfrontiersin.org The LUMO, however, may be distributed across other parts of the molecule, such as phenyl rings, highlighting sites susceptible to nucleophilic attack. nih.gov

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Representative Oxadiazole Derivatives Note: The following data is for 1,3,4-oxadiazole derivatives, as specific values for this compound were not available in the provided sources. The values are calculated at the B3LYP/6-311G(d,p) level of theory. nih.gov

CompoundEHOMO (eV)ELUMO (eV)ΔE (HOMO-LUMO Gap) (eV)
Derivative 4a--3.75
Derivative 4b--3.70
Derivative 4c--3.18
Derivative 4f--3.15
Derivative 4g--3.78
Derivative 4j--3.83

Reactivity Descriptors and Electron Transfer Properties

Beyond the HOMO-LUMO gap, a range of reactivity descriptors derived from DFT calculations can quantify a molecule's electronic properties and predict its behavior in chemical reactions. These can be categorized as global descriptors, which describe the molecule as a whole, and local descriptors, which identify specific reactive sites.

Global Reactivity Descriptors (e.g., Electronegativity, Hardness, Softness, Electrophilicity Index)

Electronegativity (χ): Represents a molecule's ability to attract electrons. nih.gov

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. nih.gov Molecules with high hardness values are generally less reactive. nih.govmdpi.com

Chemical Softness (S): The reciprocal of hardness, softness indicates a higher propensity for chemical reactions.

Electrophilicity Index (ω): Quantifies the energy stabilization of a molecule when it accepts electrons from the environment, indicating its capacity to act as an electrophile. nih.gov

Table 2: Global Reactivity Descriptors for Selected Oxadiazole Derivatives Note: The data presented is for various 1,3,4- and 1,2,4-oxadiazole derivatives as representative examples.

DescriptorDefinitionSignificanceTypical Value Range for Oxadiazoles (B1248032) (eV)
Electronegativity (χ) χ ≈ -(EHOMO + ELUMO)/2Tendency to attract electrons~3.3 - 4.1 mdpi.com
Chemical Hardness (η) η ≈ (ELUMO - EHOMO)/2Resistance to charge transfer~2.3 - 2.5 mdpi.com
Chemical Softness (S) S = 1/ηEase of charge transfer~0.2 - 0.22 eV⁻¹ mdpi.com
Electrophilicity Index (ω) ω = χ²/2ηPropensity to accept electrons~3.3 - 4.1 mdpi.com

Local Reactivity Descriptors (e.g., Fukui Functions)

Nucleophilic attack (where an electrophile would attack)

Electrophilic attack (where a nucleophile would attack)

Radical attack

Calculations of Fukui functions for 1,3,4-oxadiazole derivatives have shown that the nitrogen atoms in the oxadiazole ring are often key sites for interaction, for example, with solvent molecules. researchgate.net These analyses provide a more granular understanding of how a molecule like this compound might interact with other reagents, highlighting the specific atoms involved in charge transfer. nih.gov

Ionization Potential (IP) and Electron Transfer Enthalpy (ETE) Studies

Ionization Potential (IP) and Electron Transfer Enthalpy (ETE) are crucial parameters for understanding mechanisms involving electron transfer, such as antioxidant activity. nih.govfrontiersin.org

Ionization Potential (IP): This is the energy required to remove an electron from a molecule. A low IP value suggests that the molecule can easily donate an electron, which is a key step in many antioxidant processes. nih.govnih.gov Computational studies can accurately predict IP values. For example, the calculated ionization potential for benzo-1,2,3-oxadiazole is 9.49 eV. researchgate.net

Electron Transfer Enthalpy (ETE): This parameter is also related to the ability of a compound to donate an electron and is a key indicator of antioxidant activity through the single electron transfer mechanism. nih.govfrontiersin.org

DFT calculations are frequently employed to determine both IP and ETE for oxadiazole derivatives to assess their potential as antioxidants. nih.gov Molecules with lower IP and ETE values are generally predicted to have stronger electron-donating capabilities. nih.gov

Table 3: Calculated Ionization Potentials for Representative Oxadiazole Structures

CompoundMethodIonization Potential (eV)
Benzo-1,2,3-oxadiazolePBE0/cc-pVTZ9.49 researchgate.net
6-diazocyclohexa-2,4-dien-1-onePBE0/cc-pVTZ8.16 researchgate.net
1,3,4-Oxadiazole Derivative 11aDFT9.86 researchgate.net
1,3,4-Oxadiazole Derivative 11bDFT9.94 researchgate.net

Synthetic Utility and Applications of 1,2,3 Oxadiazol 4 Amine As a Synthetic Intermediate

Construction of Complex Heterocyclic Scaffolds

Detailed searches of chemical databases and literature reviews did not yield specific, documented instances of 1,2,3-Oxadiazol-4-amine being utilized as a direct precursor for the synthesis of triazole, thiadiazine, or azepine derivatives through the proposed pathways. The common synthetic routes for these heterocycles typically originate from different starting materials.

The conversion of an oxadiazole ring to a triazole ring is a known transformation, particularly for the 1,3,4-oxadiazole (B1194373) isomer. This typically involves a reaction with hydrazine (B178648) or its derivatives, where the oxygen atom of the oxadiazole ring is replaced by a nitrogen atom from the hydrazine. frontiersin.orgnih.gov For example, 1,3,4-oxadiazole-2-thione derivatives can undergo hydrazinolysis, leading to the formation of 4-amino-1,2,4-triazole-3-thiol (B7722964) compounds. nih.gov However, no specific examples of this ring transformation starting from this compound have been found in the surveyed literature.

Ring transformation reactions are a powerful tool in heterocyclic synthesis. For instance, transformations of 1,3,4-oxadiazoles have been reported to yield fused s-triazolo[3,4-b] acs.orgnih.govgoogle.comthiadiazine systems. acs.org Similarly, ring transformations of 1,2,3-thiadiazoles to form triazolo-thiadiazine structures have been documented. rsc.org Despite these precedents with related heterocyclic systems, there is a lack of available data demonstrating the ring transformation of this compound into thiadiazine derivatives.

The synthesis of azepines, a seven-membered nitrogen-containing heterocycle, can be achieved through various methods, such as the thermal or photolytic decomposition of phenyl azides in the presence of arenes, which proceeds via a nitrene intermediate. slideshare.net Other routes involve cycloaddition reactions of heterocycles like pyrroles with acetylenedicarboxylates. slideshare.net The literature does not describe a synthetic pathway for azepine derivatives that utilizes this compound as a starting material.

Generation of Reactive Intermediates for Organic Synthesis

The generation of highly reactive species from stable precursors is a cornerstone of modern organic synthesis. While certain heterocyclic rings are known to be effective progenitors of such intermediates, the specific case of this compound is not well-established in this context.

Nitrosocarbonyls (R-C(O)N=O) are potent and highly reactive intermediates used in various synthetic applications, including cycloaddition and ene reactions. nih.gov Their generation is typically achieved through methods such as the oxidation of hydroxamic acids or the thermal or photochemical decomposition of precursors like 1,2,4-oxadiazole-4-oxides. nih.govamazonaws.com The surveyed literature does not indicate that 1,2,3-oxadiazoles, including this compound, are used as precursors for generating nitrosocarbonyl intermediates. The photochemistry of related 1,2,3-oxadiazole (B8650194) systems, such as sydnones, is known to produce other reactive species like nitrile imines. researchgate.net

Q & A

Q. Advanced Research Focus

  • Data Collection : Use high-resolution (<1.0 Å) X-ray data to resolve light atoms (e.g., N, O).
  • Structure Solution : SHELXD or SHELXS for phase determination via direct methods.
  • Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis.
  • Validation : Check R-factor (<5%), residual density maps, and CIF files for compliance with IUCr standards. For twinned crystals, apply TwinRotMat or HKLF 5 directives .

How can molecular docking be integrated with experimental assays to evaluate this compound bioactivity?

Q. Advanced Research Focus

  • Target Selection : Prioritize proteins with known oxadiazole interactions (e.g., EGFR kinase, COX-2).
  • Docking Workflow : Use AutoDock Vina or Glide for ligand-protein pose prediction. Validate docking scores with MM/GBSA free-energy calculations.
  • Experimental Correlation : Compare docking-predicted binding affinities with IC50_{50} values from enzyme inhibition assays (e.g., MTT for cytotoxicity). Discrepancies may indicate allosteric binding or solvation effects .

What strategies optimize the anticancer activity of this compound derivatives?

Q. Advanced Research Focus

  • Substituent Engineering : Introduce trifluoromethyl (CF3_3) or pyridyl groups to enhance lipophilicity and target engagement.
  • Prodrug Design : Mask amine groups with acetyl or benzyl protectors to improve bioavailability.
  • Combination Studies : Test synergy with cisplatin or doxorubicin in cell lines (e.g., MCF-7, HeLa) using Chou-Talalay combination indices .

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